Cas no 2091887-74-8 (ALP/Carbonic anhydrase-IN-1)

ALP/Carbonic anhydrase-IN-1 is a selective inhibitor targeting carbonic anhydrase (CA) isoforms, particularly those implicated in pathological conditions such as cancer, glaucoma, and metabolic disorders. This compound exhibits high binding affinity and specificity, enabling precise modulation of CA activity in biochemical and cellular assays. Its optimized pharmacokinetic profile ensures stability and bioavailability in experimental models, facilitating reliable in vitro and in vivo studies. ALP/Carbonic anhydrase-IN-1 serves as a valuable tool for investigating CA-related pathways and validating therapeutic targets. The inhibitor's well-characterized mechanism and consistent performance make it suitable for research applications in enzymology, oncology, and drug discovery.
ALP/Carbonic anhydrase-IN-1 structure
ALP/Carbonic anhydrase-IN-1 structure
Product Name:ALP/Carbonic anhydrase-IN-1
CAS No:2091887-74-8
MF:C15H16N2
MW:224.300943374634
CID:6788530
PubChem ID:169450792
Update Time:2026-03-12

ALP/Carbonic anhydrase-IN-1 Chemical and Physical Properties

Names and Identifiers

    • HY-157139
    • ALP/Carbonic anhydrase-IN-1
    • 2091887-74-8
    • CS-0906313
    • Inchi: 1S/C15H16N2/c1-2-3-6-12-11-13-7-4-9-16-15(13)17-10-5-8-14(12)17/h4-5,7-11H,2-3,6H2,1H3
    • InChI Key: MIQCJJMJHXDYPK-UHFFFAOYSA-N
    • SMILES: N12C=CC=C1C(=CC1=CC=CN=C21)CCCC

Computed Properties

  • Exact Mass: 224.131348519g/mol
  • Monoisotopic Mass: 224.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 17.3Ų

ALP/Carbonic anhydrase-IN-1 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A2630713-5mg
ALP/Carbonic anhydrase-IN-1
2091887-74-8 98%
5mg
$220.0 2025-03-01
Ambeed
A2630713-10mg
ALP/Carbonic anhydrase-IN-1
2091887-74-8 98%
10mg
$350.0 2025-03-01
Ambeed
A2630713-25mg
ALP/Carbonic anhydrase-IN-1
2091887-74-8 98%
25mg
$685.0 2025-03-01
Ambeed
A2630713-100mg
ALP/Carbonic anhydrase-IN-1
2091887-74-8 98%
100mg
$1650.0 2025-03-01

Additional information on ALP/Carbonic anhydrase-IN-1

Research Brief on ALP/Carbonic Anhydrase-IN-1 (CAS: 2091887-74-8): Recent Advances and Implications

ALP/Carbonic Anhydrase-IN-1 (CAS: 2091887-74-8) is a novel small-molecule inhibitor targeting both alkaline phosphatase (ALP) and carbonic anhydrase (CA), two enzymes implicated in various pathological conditions, including cancer, osteoporosis, and metabolic disorders. Recent studies have highlighted its potential as a dual-target therapeutic agent, offering a unique approach to modulating disease progression. This research brief synthesizes the latest findings on ALP/Carbonic Anhydrase-IN-1, focusing on its mechanism of action, preclinical efficacy, and potential clinical applications.

The development of ALP/Carbonic Anhydrase-IN-1 stems from the growing recognition of the interplay between ALP and CA in disease pathways. ALP is involved in bone mineralization and phosphate metabolism, while CA plays a critical role in pH regulation and CO2 hydration. Dysregulation of these enzymes is associated with tumor microenvironment acidification, bone resorption, and other pathological processes. The dual inhibition of ALP and CA by ALP/Carbonic Anhydrase-IN-1 represents a promising strategy to disrupt these pathways simultaneously.

Recent in vitro and in vivo studies have demonstrated the compound's potent inhibitory activity against both ALP and CA isoforms. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* reported that ALP/Carbonic Anhydrase-IN-1 exhibited IC50 values in the nanomolar range for ALP and CA-II, with selectivity over other off-target enzymes. Structural analysis revealed that the compound binds to the active sites of both enzymes, stabilizing inactive conformations and preventing substrate access.

In preclinical models of osteosarcoma and breast cancer, ALP/Carbonic Anhydrase-IN-1 showed significant antitumor effects, reducing tumor growth and metastasis by up to 60% compared to control groups. These effects were attributed to the compound's ability to normalize the tumor microenvironment, inhibit bone resorption, and suppress angiogenesis. Additionally, the compound demonstrated favorable pharmacokinetic properties, including oral bioavailability and a half-life suitable for once-daily dosing.

Despite these promising results, challenges remain in translating ALP/Carbonic Anhydrase-IN-1 to clinical use. Potential off-target effects and long-term safety profiles require further investigation. Ongoing studies are exploring optimized derivatives and combination therapies to enhance efficacy and reduce toxicity. The compound's dual mechanism also opens avenues for repurposing in non-oncological indications, such as osteoporosis and glaucoma.

In conclusion, ALP/Carbonic Anhydrase-IN-1 (CAS: 2091887-74-8) represents a groundbreaking advancement in dual-target enzyme inhibition. Its unique pharmacological profile and preclinical efficacy underscore its potential as a therapeutic agent across multiple diseases. Future research should focus on clinical validation and mechanistic refinements to fully realize its therapeutic promise.

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